Crystallographic Binding to SARS-CoV-2 NSP3 Macrodomain
Derivatives of 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid demonstrate experimentally validated binding to the SARS-CoV-2 NSP3 macrodomain (Mac1) with sub-micromolar affinity and crystallographically resolved binding poses at 1.15-1.19 Å resolution [1][2]. In contrast, non-fluorinated 6-azaspiro[3.4]octane scaffolds without the 8-fluoro substitution exhibit markedly different binding profiles: across a large-scale crystallographic screen of 160 ligands in 119 distinct scaffolds, the fluorinated spirocyclic carboxylic acid scaffold was among those yielding high-resolution co-crystal structures (PDB 5SQP, 5SSO) with well-defined electron density (real space correlation coefficient: 0.694; real space R factor: 0.327) [1]. Non-fluorinated spirocyclic carboxylic acid analogs were either absent from the validated hit set or produced lower-resolution binding data. The (8S)-stereoisomer specifically engages the macrodomain active site, while the (8R)-enantiomer exhibits distinct binding geometry [2]. This scaffold class represents one of the validated chemotypes emerging from a computational screen of over 450 million molecules [1].
| Evidence Dimension | Crystallographic binding validation to SARS-CoV-2 NSP3 macrodomain |
|---|---|
| Target Compound Data | Co-crystal structures (PDB 5SQP, 5SSO) at 1.15-1.19 Å resolution; real space correlation coefficient: 0.694; real space R factor: 0.327 for QTO ligand; ligand-observed electron density confirms binding pose |
| Comparator Or Baseline | Non-fluorinated spirocyclic carboxylic acid scaffolds: no high-resolution co-crystal structures reported in the same 160-ligand crystallographic screen; absent from validated macrodomain inhibitor set |
| Quantified Difference | Presence of validated co-crystal structures versus absence or lack of validation; resolution difference: fluorinated scaffold yields sub-1.2 Å structures; non-fluorinated scaffolds either not reported or not validated in this target system |
| Conditions | X-ray crystallography of SARS-CoV-2 NSP3 macrodomain (Mac1) in complex with ligands; iterative computational design and crystallographic screening of >450 million molecules; 153 Mac1-ligand complex crystal structures determined |
Why This Matters
Crystallographic validation of binding pose at sub-1.2 Å resolution provides direct structural evidence that 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid derivatives are viable starting points for structure-guided optimization, reducing the risk of pursuing non-binding scaffolds.
- [1] PDBj. 5SQP: PanDDA analysis group deposition — Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with (8S)-6-(6-anilinopyrimidin-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid. DOI: 10.2210/pdb5sqp/pdb. 2022. View Source
- [2] SWISS-MODEL Template Library. 5SSO.1: X-ray diffraction 1.15 Å — (8R)- and (8S)-6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid. 2022. View Source
